3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Coordination Chemistry Ligand Design Metal Complex Synthesis

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS 1124-15-8) is a critical building block for coordination chemistry and medicinal chemistry research. Its 3,5-dimethyl substitution pattern dictates unique N,S-chelating behavior, enabling metal-bridge formation not achievable with non-methylated analogs. Procurement is justified by quantifiable results: its Cu(II) complex exhibits >3-fold higher in vitro cytotoxicity against melanoma (WM-115) cells vs. cisplatin, and it is a validated precursor for eco-friendly synthesis of 2-(1H-pyrazol-1-yl)thiazoles with MIC values as low as 50 μg/mL against P. aeruginosa. Procure this exact compound to ensure reproducible, data-driven research outcomes.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 1124-15-8
Cat. No. B074793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-pyrazole-1-carbothioamide
CAS1124-15-8
Synonyms3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE, TECH
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=S)N)C
InChIInChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
InChIKeyUUYLYTKDJRJZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS 1124-15-8) for Research & Industrial Procurement: Class, Basic Characteristics, and Key Identifiers


3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS 1124-15-8), also known as 3,5-dimethylpyrazole-1-carbothioamide, is a pyrazole-derived organic compound with the molecular formula C₆H₉N₃S and a molecular weight of 155.22 g/mol [1]. The structure features a pyrazole ring with methyl groups at the 3- and 5-positions and a carbothioamide group at the 1-position, rendering it a versatile building block in synthetic chemistry . It is a white to off-white solid with a reported melting point of 92–94 °C or 98–99 °C depending on the source [2][3]. This compound serves primarily as a ligand in coordination chemistry and as a key intermediate in the synthesis of bioactive heterocycles, including thiazole derivatives with potential antimicrobial activity [4].

Why Generic Substitution for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide Is Not Viable: Differentiating Features and Procurement Considerations


The 3,5-dimethyl-1H-pyrazole-1-carbothioamide core is not readily interchangeable with other pyrazole-1-carbothioamide or thiosemicarbazone analogs. Its specific methyl substitution pattern dictates its coordination behavior, with the thiocarbamoyl sulfur capable of participating in metal binding and bridge formation, a feature that distinguishes it from structurally similar ligands where the sulfur atom is not involved in coordination [1]. Furthermore, the compound serves as a precursor for the synthesis of 2-(1H-pyrazol-1-yl)thiazole derivatives, whose biological activity (e.g., antimicrobial potency against specific strains with MIC values as low as 50 μg/mL) is contingent upon the 3,5-dimethyl substitution of the parent pyrazole [2]. Changing this substitution pattern or the heterocyclic core can alter the conformation and the resulting product's properties, making direct substitution scientifically invalid. The quantitative evidence detailed below underscores the importance of procuring this exact compound for consistent and reproducible results.

Quantitative Evidence Guide for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: Verified Differential Data for Informed Procurement


Distinctive N,S-Chelating vs. N,N-Bidentate Coordination Mode in Metal Complexes

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (ligand b) exhibits a distinct N,S-chelation mode with transition metals, unlike the N,N-bidentate binding of the structurally analogous 2-(3,5-dimethyl-1H-pyrazole-1-yl)-4-phenyl-1,3-thiazole (ligand a). This difference arises from the participation of the thiocarbamoyl sulfur in metal binding, a feature absent in the thiazole derivative [1].

Coordination Chemistry Ligand Design Metal Complex Synthesis

Superior In Vitro Cytotoxicity of Cu(II) Complex Against Melanoma Cells vs. Cisplatin

The copper(II) complex formed with 3,5-dimethyl-1H-pyrazole-1-carbothioamide (complex 7b) demonstrates over three times higher in vitro cytotoxicity against WM-115 melanoma cells compared to the standard chemotherapeutic agent cisplatin [1].

Medicinal Chemistry Cancer Research Cytotoxicity Assay

Synthesis of Potent Antibacterial 2-(1H-pyrazol-1-yl)thiazole Derivatives with Low MIC Values

3,5-Dimethyl-1H-pyrazole-1-carbothioamide serves as a crucial precursor for synthesizing a series of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles, which exhibit potent antibacterial activity. The most active derivatives demonstrate Minimum Inhibitory Concentrations (MICs) of 50 μg/mL against P. aeruginosa and 62.5 μg/mL against E. coli [1].

Medicinal Chemistry Antimicrobial Agents Organic Synthesis

Fundamental Physical Property Data: Verified Melting Point and Storage Conditions

The compound's physical properties are well-documented, with a melting point reported in two independent authoritative sources: 92–94 °C [1] and 98–99 °C [2]. Additionally, proper storage requires refrigeration (2–8 °C) and protection from light . These are critical parameters for confirming identity, purity, and maintaining stability upon receipt.

Chemical Property Quality Control Lab Handling

Recommended Research & Industrial Application Scenarios for Procuring 3,5-Dimethyl-1H-pyrazole-1-carbothioamide


Design and Synthesis of Novel Metal Complexes with Tailored Coordination Geometries

Procurement is strongly advised for research groups focused on coordination chemistry and catalysis. The compound's proven ability to act as an N,S-chelating ligand, with the sulfur atom capable of bridging metal centers, offers a distinct advantage for synthesizing complexes with unique geometries and electronic properties compared to N,N-donor analogs [1]. This differentiation is critical for creating catalysts with specific activities or metallodrug candidates with novel mechanisms.

Development of Next-Generation Anticancer Metallodrugs, Particularly for Melanoma

This compound should be prioritized by medicinal chemistry and pharmacology laboratories engaged in anticancer drug discovery. The quantitative finding that its copper(II) complex exhibits >3-fold higher in vitro cytotoxicity against melanoma (WM-115) cells than cisplatin provides a compelling, data-driven starting point for lead optimization [2]. This evidence directly supports the decision to use this specific ligand over others for this therapeutic target.

Synthesis of Bioactive Heterocyclic Libraries for Antimicrobial Drug Discovery

Procurement is recommended for labs involved in synthesizing and screening heterocyclic compound libraries. The compound is a validated starting material for the eco-friendly, regioselective synthesis of 2-(1H-pyrazol-1-yl)thiazoles, which have demonstrated quantifiable antibacterial activity, including MIC values as low as 50 μg/mL against P. aeruginosa [3]. This establishes a direct link between procuring this precursor and generating compounds with measurable therapeutic potential.

Quality Control and Identity Verification Upon Receipt

For any procurement, it is essential to verify the identity and purity of the received material. The documented melting point ranges (92–94 °C and 98–99 °C) from authoritative sources [4][5] provide a key analytical benchmark for this purpose. Upon receipt, the compound should be stored in a cool, dry place, protected from light, as recommended for long-term stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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